Cas no 78761-38-3 (2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-)
78761-38-3 structure
Product Name:2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-
Numero CAS:78761-38-3
MF:C12H14O2
MW:190.238363742828
CID:562940
PubChem ID:5355850
Update Time:2025-06-30
2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)-
- CINNAMYL PROPIONATE
- 2-Propen-1-ol, 3-phenyl-, propanoate, (E)-
- 2-Propen-1-ol,3-phenyl-, propanoate, (2E)- (9CI)
- NSC 46120
- Cinnamyl n-propionate
- trans-Cinnamyl propionate, >=97%, FG
- D89507
- DTXCID4027606
- 3-Phenyl-2-propenyl propanoate
- NCGC00256831-01
- NSC-46120
- FEMA No. 2301
- Q63409273
- 103-56-0
- Tox21_303749
- 2-Propen-1-ol, 3-phenyl-, propanoate
- DTXSID1047607
- 78761-38-3
- NCGC00356961-01
- gamma-Phenylallyl propionate
- 3-Phenyl-2-propen-1-ol propanoate
- Cinnamyl propionate [FHFI]
- NSC46120
- 2-Propen-1-ol, propanoate
- AKOS015888196
- 2-Propen-1-ol, 3-phenyl-, 1-propanoate
- AS-57161
- C2375
- 3-Phenyl-2-propen-1-yl propionate
- (2E)-3-Phenylprop-2-en-1-yl propanoate
- EINECS 203-124-5
- A896417
- OI92915815
- WLN: 2VO2U1R
- [(E)-3-phenylprop-2-enyl] propanoate
- ?Cinnamyl propionate
- Cinnamyl propionate [FCC]
- Propionic acid, cinnamyl ester
- CHEMBL3188117
- trans-Cinnamyl propanoate
- Propionic Acid Cinnamyl Ester
- 3-Phenyl-2-propenyl propionate
- KGDJMNKPBUNHGY-RMKNXTFCSA-N
- UNII-OI92915815
- AI3-02446
- DTXSID6047606
- CAS-103-56-0
- 3-Phenylprop-2-en-1-yl propanoate
- DTXCID9027607
- NS00012101
- (2E)-3-Phenyl-2-propenyl propionate #
- SCHEMBL158882
- LS-14073
- CAS-78761-38-3
- CINNAMYL ALCOHOL, PROPIONATE
- 3-Phenylallyl propionate
- Tox21_302444
-
- MDL: MFCD00048610
- Inchi: 1S/C12H14O2/c1-2-12(13)14-10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3/b9-6+
- Chiave InChI: KGDJMNKPBUNHGY-RMKNXTFCSA-N
- Sorrisi: O(C(CC)=O)C/C=C/C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 190.099379685g/mol
- Massa monoisotopica: 190.099379685g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 5
- Complessità: 191
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.7
- Superficie polare topologica: 26.3Ų
Proprietà sperimentali
- Densità: 1.032 g/mL at 25 °C(lit.)
- Punto di ebollizione: 289 °C(lit.)
- Punto di infiammabilità: >230 °F
- Indice di rifrazione: n20/D 1.535(lit.)
- PSA: 26.30000
- LogP: 2.65300
2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Informazioni sulla sicurezza
- WGK Germania:2
- RTECS:GE2360000
2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01DQLT-25g |
2-Propen-1-ol, 3-phenyl-, propanoate, (E)- |
78761-38-3 | 98% | 25g |
$29.00 | 2024-04-21 | |
| 1PlusChem | 1P01DQLT-100g |
2-Propen-1-ol, 3-phenyl-, propanoate, (E)- |
78761-38-3 | 98% | 100g |
$91.00 | 2024-04-21 | |
| 1PlusChem | 1P01DQLT-500g |
2-Propen-1-ol, 3-phenyl-, propanoate, (E)- |
78761-38-3 | 98% | 500g |
$317.00 | 2024-04-21 |
2-Propen-1-ol,3-phenyl-, 1-propanoate, (2E)- Letteratura correlata
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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